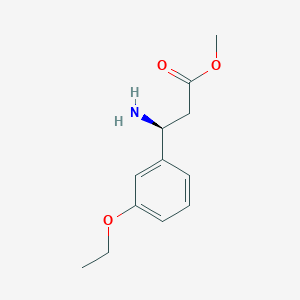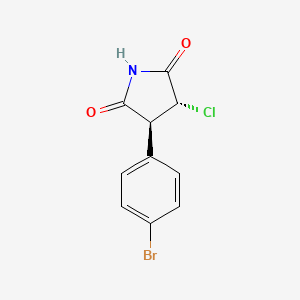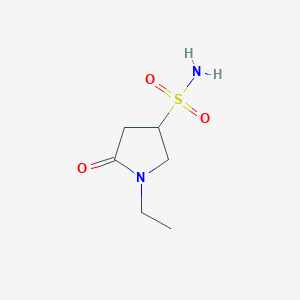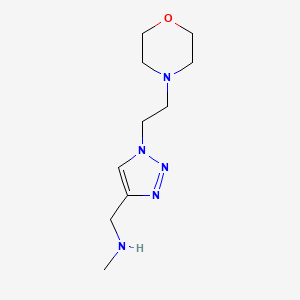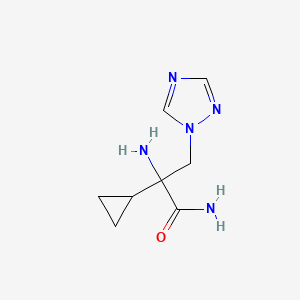
1-Tert-butylcyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butylcyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring substituted with a tert-butyl group and an aldehyde functional group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butylcyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a carbene or carbenoid reagent. The tert-butyl group can be introduced via alkylation reactions, and the aldehyde functionality can be added through oxidation of a corresponding alcohol or via formylation reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using metal catalysts to ensure high yields and selectivity. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can participate in substitution reactions, often facilitated by strong acids or bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
1-Tert-butylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and cyclopropane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butylcyclopropane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the cyclopropane ring can undergo ring-opening reactions under specific conditions. These interactions can lead to the formation of new chemical entities with distinct properties.
Comparison with Similar Compounds
1-Tert-butylcyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives, such as:
Cyclopropane-1-carbaldehyde: Lacks the tert-butyl group, resulting in different reactivity and properties.
1-Methylcyclopropane-1-carbaldehyde: Contains a methyl group instead of a tert-butyl group, leading to variations in steric and electronic effects.
1-Phenylcyclopropane-1-carbaldehyde: Features a phenyl group, which significantly alters its chemical behavior and applications.
The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds and valuable in specific applications.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-tert-butylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O/c1-7(2,3)8(6-9)4-5-8/h6H,4-5H2,1-3H3 |
InChI Key |
MTSOEZAPAKGREP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


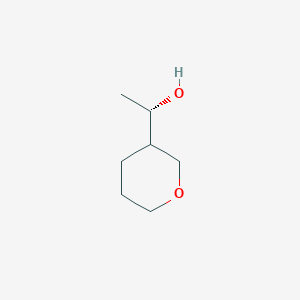
![2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran](/img/structure/B13619719.png)



